Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate
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Overview
Description
Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate is an organic compound that features a morpholine ring substituted with a methylthio group and a but-3-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate typically involves the reaction of 2-methylthiomorpholine with but-3-enoic acid or its derivatives under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and appropriate catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Shares a similar ester structure but with a bromomethyl group.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Contains a tributylstannyl group instead of a methylthio group.
Uniqueness
Methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate is unique due to the presence of the morpholine ring and the methylthio group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H17NO2S |
---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
methyl 2-(2-methylthiomorpholin-4-yl)but-3-enoate |
InChI |
InChI=1S/C10H17NO2S/c1-4-9(10(12)13-3)11-5-6-14-8(2)7-11/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
PCIDOMRRZNQEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCS1)C(C=C)C(=O)OC |
Origin of Product |
United States |
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